molecular formula C11H14O3 B046538 3-(3,5-Dimethoxyphenyl)propanal CAS No. 125187-47-5

3-(3,5-Dimethoxyphenyl)propanal

Cat. No.: B046538
CAS No.: 125187-47-5
M. Wt: 194.23 g/mol
InChI Key: IRABTKCQMZEQIX-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)propanal is an organic compound with the molecular formula C11H14O3 It is a derivative of propanal, where the phenyl ring is substituted with two methoxy groups at the 3 and 5 positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 3-(3,5-Dimethoxyphenyl)propanoic acid.

    Reduction: 3-(3,5-Dimethoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)propanal involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the generation of reactive oxygen species (ROS) and modulation of gene expression related to oxidative stress and apoptosis . The compound’s methoxy groups and aldehyde functionality play crucial roles in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethoxyphenyl)propanal is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological properties. The presence of methoxy groups at the 3 and 5 positions provides distinct steric and electronic effects compared to other similar compounds .

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRABTKCQMZEQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437163
Record name 3-(3,5-Dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125187-47-5
Record name 3-(3,5-Dimethoxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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